Strontium dihydroxide

Catalog No.
S567503
CAS No.
18480-07-4
M.F
H2O2Sr
M. Wt
121.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Strontium dihydroxide

CAS Number

18480-07-4

Product Name

Strontium dihydroxide

IUPAC Name

strontium;dihydroxide

Molecular Formula

H2O2Sr

Molecular Weight

121.63 g/mol

InChI

InChI=1S/2H2O.Sr/h2*1H2;/q;;+2/p-2

InChI Key

UUCCCPNEFXQJEL-UHFFFAOYSA-L

SMILES

[OH-].[OH-].[Sr+2]

Synonyms

strontium hydroxide, strontium hydroxide octahydrate

Canonical SMILES

[OH-].[OH-].[Sr+2]

Analytical Chemistry

  • Titrations: Strontium hydroxide acts as a strong base in titrations, a technique used to determine the concentration of unknown acids. Its high reactivity with acids allows for accurate determination of the endpoint, making it a valuable tool for researchers.
  • pH Control: Due to its strong basicity, strontium hydroxide can be used to adjust and maintain the pH of solutions in various experiments. This is crucial for maintaining specific conditions for reactions or ensuring optimal performance of enzymes and other biomolecules.
  • Precipitation Reactions: Strontium hydroxide readily reacts with certain metal ions to form insoluble precipitates. This property allows researchers to separate and purify specific elements from mixtures, a critical step in various analytical techniques.

Chemical Synthesis

  • Catalyst: Strontium hydroxide functions as a catalyst in several organic synthesis reactions, including esterification and transesterification. These reactions play a crucial role in the production of various chemicals, including biofuels, pharmaceuticals, and fragrances.
  • Precursor for Strontium Compounds: Strontium hydroxide serves as a starting material for the synthesis of various strontium-based compounds. These compounds hold potential applications in diverse fields, including medicine, materials science, and electronics.

Material Science

  • Development of Functional Materials: Strontium hydroxide plays a role in the development of functional materials with specific properties. For instance, it can be used to create ceramics with enhanced thermal stability and luminescence properties.
  • Study of Material Interactions: Researchers utilize strontium hydroxide to study the interaction between different materials. This can help in understanding material degradation mechanisms and developing strategies for material protection.

Strontium dihydroxide, scientifically known as strontium hydroxide, has the chemical formula Sr OH 2\text{Sr OH }_2. This compound consists of one strontium ion and two hydroxide ions, making it a strong base. Strontium hydroxide exists in several forms, including anhydrous, monohydrate, and octahydrate. It is typically encountered as a white crystalline powder that is hygroscopic and deliquescent, meaning it can absorb moisture from the air and dissolve in it. The compound is known for its caustic properties, which can cause severe irritation to skin and eyes upon contact .

  • Acute toxicity: LD50 (oral, rat) = 1190 mg/kg (LD50: dose at which 50% of test animals die)

  • Reaction with Water: When strontium metal reacts with water, it forms strontium hydroxide and hydrogen gas:
    Sr+2H2OSr OH 2+H2\text{Sr}+2\text{H}_2\text{O}\rightarrow \text{Sr OH }_2+\text{H}_2
  • Reaction with Acids: Strontium hydroxide reacts with acids to form salts and water. For example, with nitric acid:
    Sr OH 2+2HNO3Sr NO3 2+2H2O\text{Sr OH }_2+2\text{HNO}_3\rightarrow \text{Sr NO}_3\text{ }_2+2\text{H}_2\text{O}
  • Reaction with Carbon Dioxide: Strontium hydroxide can react with carbon dioxide from the air to form strontium carbonate:
    Sr OH 2+CO2SrCO3+H2O\text{Sr OH }_2+\text{CO}_2\rightarrow \text{SrCO}_3+\text{H}_2\text{O}
  • Precipitation Reactions: It can also precipitate strontium salts when mixed with sulfate or carbonate ions:
    • With sulfate:
      Sr2++SO42SrSO4(s)\text{Sr}^{2+}+\text{SO}_4^{2-}\rightarrow \text{SrSO}_4(s)
    • With carbonate:
      Sr2++CO32SrCO3(s)\text{Sr}^{2+}+\text{CO}_3^{2-}\rightarrow \text{SrCO}_3(s)

These reactions illustrate the compound's role as a strong base and its reactivity with various substances

Strontium hydroxide can be synthesized through several methods:

  • Neutralization Reaction: By adding a strong base like sodium hydroxide or potassium hydroxide to a soluble strontium salt (e.g., strontium nitrate), strontium hydroxide precipitates out:
    • Example synthesis:
      Sr NO3 2+2NaOH2NaNO3+Sr OH 2(s)\text{Sr NO}_3\text{ }_2+2\text{NaOH}\rightarrow 2\text{NaNO}_3+\text{Sr OH }_2(s)
  • Electrolysis: Strontium chloride or sulfide solutions can be electrolyzed to produce strontium hydroxide at the cathode.
  • Direct Reaction with Water: Strontium metal reacts directly with water, producing strontium hydroxide and hydrogen gas.
  • Thermal Decomposition: Heating strontium carbonate or sulfide in the presence of superheated steam can yield strontium hydroxide .

Strontium hydroxide has several important applications:

  • Sugar Refining: Used in the purification process of beet sugar.
  • Manufacturing: Acts as a stabilizer in plastics and is involved in producing other strontium salts.
  • Water Treatment: Employed to adjust pH levels and remove impurities.
  • Pyrotechnics: Utilized in fireworks for producing red flames due to its emission spectrum.
  • Catalyst: Functions as a catalyst in organic synthesis reactions such as esterification .

Studies on the interactions of strontium hydroxide primarily focus on its reactivity with acids and its role in precipitation reactions with various anions like sulfate and carbonate. Its ability to absorb carbon dioxide from the atmosphere also highlights its potential interactions in environmental chemistry contexts

Strontium hydroxide has several similar compounds that share similar properties but differ significantly in their chemical behavior or applications:

CompoundChemical FormulaSolubilityUnique Features
Calcium HydroxideCa(OH)2Ca(OH)_2SolubleLess soluble than strontium hydroxide; used in construction
Barium HydroxideBa(OH)2Ba(OH)_2More solubleStronger base; used in various chemical processes
Magnesium HydroxideMg(OH)2Mg(OH)_2Slightly solubleUsed as an antacid; less caustic than strontium hydroxide
Lithium HydroxideLiOHLiOHSolubleUsed in batteries; smaller cation size affects reactivity

Strontium dihydroxide is unique due to its specific reactivity patterns and applications, particularly in sugar refining and pyrotechnics, distinguishing it from other alkaline earth metal hydroxides .

The discovery of strontium in 1790 by Adair Crawford during analyses of the mineral witherite (BaCO₃) laid the groundwork for Sr(OH)₂ research. Crawford identified a new mineral, strontianite (SrCO₃), which Humphry Davy later used in 1808 to isolate metallic strontium via electrolysis. Early industrial applications emerged in the 19th century, with Sr(OH)₂ becoming pivotal in the strontian process for sugar extraction from molasses due to its ability to form soluble strontium saccharates.

The 20th century saw Sr(OH)₂ transition into materials science, driven by its role in cathode-ray tube glass production and radioactive strontium-90 isolation. Structural characterization breakthroughs, such as the 2003 neutron diffraction determination of Sr(OH)₂·8H₂O’s crystal lattice, provided atomic-level insights that enabled modern coordination chemistry applications.

Current Significance in Chemical Sciences

Sr(OH)₂ has gained renewed attention for:

  • Environmental applications: CO₂ capture via carbonation to SrCO₃, with theoretical adsorption energies of -1.7 eV for SrO → SrCO₃.
  • Advanced materials: Synthesis of strontium-based coordination polymers for catalytic and sensing applications.
  • Nuclear waste management: Immobilization of radioactive strontium isotopes in cementitious matrices.

Industrial demand persists for high-purity Sr(OH)₂·8H₂O (purity >99.5%), particularly in lubricant waxes and polymer stabilization. Recent studies have optimized crystal growth, achieving particles exceeding 1,000 μm via controlled cooling and seeding techniques.

Theoretical Foundations of Strontium Coordination Chemistry

Strontium’s large ionic radius (1.18 Å) and flexible coordination geometry (6–9 ligands) enable diverse complex formation. Density functional theory (DFT) analyses reveal:

  • Electronic structure: Hybrid B3LYP calculations show Sr(OH)₂’s O–H vibrational frequencies correlate with hydrogen-bonding angles (104°–165°).
  • Thermodynamics: Hydration of SrO to Sr(OH)₂ releases -959 kJ/mol, favoring exothermic carbonate formation.

The octahydrate Sr(OH)₂·8H₂O exhibits a unique double-layer structure with Sr²⁺ ions in square antiprismatic coordination by eight water molecules. This hydrate’s solubility anomaly—1.77 g/100 g H₂O at 20°C vs. 47.71 g/100 g at 100°C—enables temperature-driven crystallization.

Industrial Synthesis Pathways from Strontium Carbonate

Industrial production of strontium dihydroxide frequently originates from strontium carbonate (SrCO₃) through a two-stage thermal decomposition and hydration process. SrCO₃ is first calcined at elevated temperatures (≥1,200°C) to yield strontium oxide (SrO) and carbon dioxide:
$$ \text{SrCO}3 \xrightarrow{\Delta} \text{SrO} + \text{CO}2 \uparrow $$
Subsequent hydration of SrO with water produces Sr(OH)₂:
$$ \text{SrO} + \text{H}2\text{O} \rightarrow \text{Sr(OH)}2 $$
This exothermic reaction proceeds efficiently under controlled humidity, with the anhydrous form dominating at temperatures above 100°C [1] [6]. Industrial scalability is achieved through fluidized-bed reactors, which optimize heat transfer and minimize byproduct formation. Recent innovations include the use of carbonation-resistant crucibles to prevent back-reaction with atmospheric CO₂ during cooling [1] [4].

Ultrasonic-Assisted Synthesis Techniques

Ultrasonic irradiation has emerged as a high-efficiency method for producing nanostructured Sr(OH)₂. A representative protocol involves reacting strontium(II) acetate with sodium hydroxide (NaOH) or tetramethylammonium hydroxide (TMAH) under ultrasonic fields (20–40 kHz). Key parameters influencing morphology include:

ParameterEffect on MorphologyOptimal Range
Sr²⁺ concentrationHigher concentrations favor rod-like structures0.1–0.5 M
Ultrasonic powerIncreased power reduces particle aggregation150–250 W
Aging timeProlonged duration enhances crystallinity30–120 minutes

Ultrasonic cavitation accelerates nucleation rates by generating localized high-pressure zones, enabling the formation of sub-100 nm Sr(OH)₂ particles with narrow size distributions [3]. Post-synthetic annealing at 400°C converts intermediate hydroxides to phase-pure SrCO₃, demonstrating the method’s versatility for derivative compounds [3].

Dissolution Crystallization Dynamics

The solubility profile of Sr(OH)₂ governs its crystallization kinetics. In aqueous systems, solubility increases markedly with temperature:

$$ \text{Sr(OH)}2 \rightleftharpoons \text{Sr}^{2+} + 2\text{OH}^- \quad (K{sp} = 3.2 \times 10^{-4} \text{ at } 25^\circ\text{C}) $$

Cooling saturated solutions from 80°C to 25°C induces supersaturation, driving the growth of monoclinic Sr(OH)₂·8H₂O crystals. In situ Raman spectroscopy studies reveal that crystallization proceeds via a transient SrHO⁺–OCO₂²⁻ intermediate phase, which templates oriented attachment of hydroxide layers [4]. pH modulation below 12.5 destabilizes the intermediate, favoring isotropic growth, whereas alkaline conditions (pH > 13) promote anisotropic nanorod formation [6].

Process Analytical Technology for Quality Control

Advanced analytical frameworks ensure consistent Sr(OH)₂ quality across production batches:

  • X-ray diffraction (XRD): Confirms phase purity by matching experimental patterns to JCPDS 00-027-1499 (anhydrous Sr(OH)₂) and 00-030-1347 (octahydrate) [3].
  • Thermogravimetric analysis (TGA): Quantifies hydrate content through mass loss profiles between 100°C (monohydrate dehydration) and 450°C (hydroxide decomposition) [3].
  • Scanning electron microscopy (SEM): Resolves morphological features, with nanoscale roughness (<10 nm) correlating to catalytic activity in downstream applications [4].

Real-time monitoring using fiber-optic pH probes and conductivity meters enables closed-loop control of precipitation reactors, reducing hydroxide variability to <2% batch-to-batch [1] [6].

Nanostructure Formation Mechanisms

Strontium dihydroxide serves as a precursor for engineered SrCO₃ nanostructures via gas-solid reactions. Exposure to humid CO₂ triggers topotactic conversion:
$$ \text{Sr(OH)}2\cdot 8\text{H}2\text{O} + \text{CO}2 \rightarrow \text{SrCO}3 + 9\text{H}_2\text{O} $$
Vapor-liquid-solid (VLS) growth mechanisms dominate under low CO₂ partial pressures (≤0.1 atm), yielding vertically aligned SrCO₃ nanorod arrays with aspect ratios >20:1 [2] [4]. Transmission electron microscopy (TEM) lattice imaging confirms epitaxial relationships between Sr(OH)₂ (110) and SrCO₃ (002) planes, with interfacial water layers mediating lattice strain [4]. Additives like TMAH modulate surface energies, enabling selective growth of hexagonal prismatic morphologies [3].

Strontium dihydroxide exists in multiple crystalline forms, each exhibiting distinct structural characteristics that reflect its coordination environment and hydration state. The compound can be isolated as an anhydrous form, a monohydrate (Sr(OH)₂·H₂O), or most commonly as the octahydrate (Sr(OH)₂·8H₂O) [1] [2].

Anhydrous Strontium Dihydroxide

The anhydrous form of strontium dihydroxide crystallizes in a structure characterized by polyhedral coordination geometry. X-ray diffraction studies have revealed that the strontium ion adopts a seven-coordinate environment, where the Sr²⁺ center is surrounded by seven hydroxide ions with an average Sr-O distance of 2.60 Å [3]. This high coordination number reflects the ionic character of the bonding and the relatively large ionic radius of the strontium cation compared to other alkaline earth metals.

Monohydrate Structure

The monohydrate form (Sr(OH)₂·H₂O) presents a distinct crystallographic arrangement. Single crystal Raman spectroscopy investigations have demonstrated that the monohydrate exhibits hydroxide coordination in a trigonal prismatic structure around the Sr²⁺ ion, with the structure bicapped by the oxygen atoms of the water molecules [4] [3]. This coordination geometry represents an intermediate case between the anhydrous and highly hydrated forms.

Octahydrate Crystallography

The octahydrate form (Sr(OH)₂·8H₂O) exhibits the most extensively studied crystal structure among the strontium hydroxide polymorphs. This form crystallizes in the tetragonal space group P4/ncc with unit cell parameters a = 9.017(1) Å and c = 11.603(1) Å [2]. The structure consists of distinctive double layers of H₂O and OH⁻ ions separated by Sr²⁺ ions along the c-axis [1] [5].

High-precision neutron diffraction studies conducted at multiple temperatures (20 K, 100 K, and 200 K) have provided detailed structural information. The Sr²⁺ ions are eight-coordinated by water oxygen atoms in a square antiprismatic configuration [1] [5]. The coordination polyhedron belongs to point group D₂ as a result of space group symmetry, with only marginal deviations from the higher symmetry C₄ᵥ characteristic of a tetragonal antiprism [2].

Each water molecule in the octahydrate structure engages in three hydrogen bonds, creating an extensive hydrogen bonding network. The hydroxide ions form chains of acceptor and donor bonds along the fourfold axis, with oxygen atoms engaged in four bonds with water molecules. This arrangement results in both non-equivalent oxygen atoms having square-pyramidal environments of five hydrogen atoms, with overall bonding configurations resembling distorted octahedra [1] [5].

Comparative Structural Analysis

The structural evolution from anhydrous to octahydrate forms reveals a systematic change in coordination environment. The anhydrous form features direct Sr²⁺-OH⁻ coordination with seven hydroxide ligands, while the monohydrate introduces water molecules into the coordination sphere while maintaining some direct hydroxide coordination. The octahydrate represents a complete segregation of the Sr²⁺ cation from the hydroxide anions, with the metal center exclusively coordinated by water molecules [2].

Coordination Environment of Strontium in Hydroxide Complexes

The coordination chemistry of strontium in hydroxide environments exhibits remarkable diversity depending on the degree of hydration and the chemical environment. Systematic investigations have revealed that the strontium cation can adopt coordination numbers ranging from four to eight, with the specific geometry influenced by the nature and number of coordinating ligands [3].

Primary Coordination Sphere

In aqueous environments, strontium dihydroxide complexes demonstrate a preference for coordination numbers of six to eight. Quantum chemical calculations using density functional theory have identified that the most stable coordination number for Sr²⁺ in hydroxide-containing systems is six, with a distorted trigonal antiprismatic geometry [3]. This coordination preference reflects the balance between electrostatic attraction and steric constraints imposed by the hydroxide and water ligands.

The average Sr-O bond distances in the primary coordination sphere vary systematically with the nature of the coordinating ligands. For water molecules in the first coordination shell, the Sr-Owater distances range from 2.616 Å in pure hydrate complexes to longer distances as hydroxide ions are introduced into the coordination sphere [3]. Similarly, Sr-Ohydroxide distances in the first coordination shell average 2.455 Å for monohydroxide complexes, increasing to 2.482 Å for tetrahydroxide species [3].

Secondary Coordination Effects

The secondary coordination sphere plays a crucial role in stabilizing strontium hydroxide complexes, particularly in aqueous solutions. Theoretical investigations have demonstrated that the inclusion of explicit second-shell water molecules is essential for accurate structural modeling [3]. Without this secondary shell, calculated structures often exhibit unphysical open regions in the primary coordination sphere.

The average Sr-O distances to second shell waters range from 4.394 Å to 4.464 Å, with these distances decreasing as the number of hydroxide ions in the first shell increases [3]. This counterintuitive behavior results from the weakening of first-shell Sr-water bonds in the presence of hydroxide ions, which strengthens the interactions between first and second shell water molecules.

Coordination Geometry Variations

The coordination geometry around strontium exhibits systematic variations with the degree of hydroxide substitution. Complexes containing one, two, or three hydroxide ions preferentially adopt six-coordinate geometries with distorted trigonal antiprismatic arrangements [3]. In contrast, systems with four hydroxide ions show a preference for five-coordinate geometries, reflecting the increased electrostatic repulsion between the negatively charged hydroxide ligands.

The structural flexibility of strontium hydroxide complexes is evidenced by the relatively small energy barriers for interconversion between different coordination modes. Proton transfer mechanisms can facilitate transformation from one coordination geometry to another, with energy barriers as low as 3.0 kJ/mol for the conversion between dihydroxide and monohydroxide coordination modes [3].

Quantum Chemical Calculations of Gas-Phase Structures

Gas-phase quantum chemical calculations have provided fundamental insights into the intrinsic structural preferences of strontium dihydroxide molecules, free from the complicating effects of solvation and crystal packing forces. These calculations have employed various levels of theory, including density functional theory (DFT) methods with hybrid functionals and post-Hartree-Fock approaches [6].

Molecular Geometry Optimization

High-level quantum chemical calculations using B3LYP and MP2 methods have established that gas-phase Sr(OH)₂ molecules adopt a bent geometry at the metal center [6]. This bending, which distinguishes Sr(OH)₂ from the lighter alkaline earth metal hydroxides, arises from d orbital involvement in the bonding. The calculated O-H stretching frequency for gas-phase Sr(OH)₂ is 3760.6 cm⁻¹ in solid argon matrices, which represents a systematic decrease from the lighter congeners in the alkaline earth series [6].

The bent geometry reflects the partially covalent character of the Sr-O bonding, despite the predominantly ionic nature of these compounds. The deviation from linearity indicates that the bonding involves not only electrostatic interactions but also orbital overlap contributions, particularly involving the strontium d orbitals.

Electronic Structure Analysis

Quantum chemical calculations have revealed that although Sr(OH)₂ molecules are predominantly ionic, the O-H stretching frequencies do not reach the ionic limit of gaseous OH⁻ due to cation-anion polarization effects and pπ → dπ interactions [6]. These interactions contribute to the overall stability of the molecule and influence its spectroscopic properties.

The electronic structure calculations indicate that the strontium center maintains a formal oxidation state of +2, with the hydroxide ligands bearing significant negative charge. However, the actual charge distribution deviates from a purely ionic model due to polarization effects and orbital mixing.

Vibrational Spectroscopy

Gas-phase vibrational spectroscopy data, supported by quantum chemical calculations, provide detailed information about the molecular dynamics of Sr(OH)₂. The O-H stretching modes occur at 3760.6 cm⁻¹ in argon matrices, while the Sr-O stretching modes appear at 479.0 cm⁻¹ [7]. These frequencies reflect the strength of the respective bonds and provide benchmarks for validating theoretical calculations.

The vibrational spectrum of Sr(OH)₂ in different matrix environments (neon, argon, and hydrogen) shows systematic variations that reflect the influence of the local environment on the molecular geometry and electronic structure [7]. These variations provide insights into the sensitivity of the molecule to external perturbations.

Density Functional Theory Investigations

Density functional theory calculations have provided comprehensive insights into the structural, energetic, and electronic properties of strontium dihydroxide complexes. These investigations have employed various exchange-correlation functionals, including the meta-generalized gradient approximation (meta-GGA) TPSS functional, to achieve accurate descriptions of the system [3].

Computational Methodology

The most reliable DFT calculations of strontium hydroxide systems have utilized the TPSS exchange-correlation functional combined with def2-TZVP basis sets of polarized triple-ζ quality [3]. The strontium center is treated using an effective core potential (ECP) that replaces the core 1s-3d electrons while explicitly treating the valence electrons. This approach provides an optimal balance between computational efficiency and accuracy.

Resolution-of-the-identity DFT (RI-DFT) techniques have been employed to accelerate the calculations while maintaining high accuracy. The computational parameters include tight convergence criteria: SCF energy convergence of 10⁻⁹ hartree, structural energy convergence of 10⁻⁶ hartree, and energy gradient convergence of 10⁻³ hartree per bohr [3].

Solvation Models

The treatment of solvation effects has proven crucial for obtaining accurate structural and energetic predictions. The COSMO (Conductor-like Screening Model) continuum solvation model has been extensively employed, with parameters optimized for aqueous solutions [3]. The molecular cavities are constructed using spheres with radii of 2.223 Å for Sr, 1.720 Å for O, and 1.300 Å for H.

Comparative studies using different dielectric constants (εᵣ = ∞ versus εᵣ = 80) have shown minimal differences in geometry and energy, with average changes in bond lengths of only 0.0001 Å and energy differences of less than 0.6 kJ/mol [3]. This insensitivity to the specific dielectric constant value indicates the robustness of the solvation model.

Thermochemical Properties

DFT calculations have provided detailed thermochemical data for strontium dihydroxide systems. Zero-point vibrational energies and finite temperature corrections have been calculated using numerical frequency analysis. A frequency scaling factor of 1.0 has been validated for the TPSS functional based on benchmark calculations [3].

The calculated thermochemical properties include enthalpic and entropic contributions at 298.15 K, allowing for the determination of Gibbs free energies. These calculations have revealed that thermochemical effects are crucial for understanding the relative stabilities of different coordination modes, with significant differences between SCF energies and Gibbs free energies [3].

Dispersion Corrections

The inclusion of dispersion corrections through the DFT-D3 method has been evaluated for systems containing multiple solvation shells. While these corrections do not qualitatively alter the relative energies of structural isomers, they provide quantitative refinements that improve the accuracy of binding energies and intermolecular interaction strengths [3].

Hydration Effects on Strontium Dihydroxide Molecular Architecture

The hydration of strontium dihydroxide profoundly influences its molecular architecture, coordination geometry, and dynamic behavior in aqueous solutions. Systematic investigations have revealed that the number of explicit water molecules included in theoretical models critically affects the predicted structural and energetic properties [3].

First Shell Hydration Effects

The inclusion of a complete first hydration shell around strontium hydroxide complexes leads to coordination numbers ranging from four to seven, depending on the number of hydroxide ions present [3]. However, calculations employing only first-shell water molecules often result in structures with unphysical open regions in the coordination sphere, indicating incomplete solvation.

The average number of hydrogen bonds per water molecule in first-shell-only models is 2.33, which is significantly lower than values observed in bulk water (3.5-3.7) [3]. This deficiency in hydrogen bonding reflects the incomplete solvation environment and highlights the limitations of single-shell models.

Second Shell Hydration Requirements

The incorporation of explicit second-shell water molecules dramatically improves the physical realism of calculated structures. Systems with two complete solvation shells exhibit average hydrogen bond numbers of 3.39 per water molecule and 3.27 per hydroxide group, values that approach those observed in bulk water [3].

The second hydration shell eliminates the open regions observed in first-shell-only calculations and resolves the energetic instabilities that plague single-shell models. The resulting structures exhibit closed hydrogen bond networks that better represent the true aqueous environment.

Hydration Shell Dynamics

The dynamic nature of hydration shells is evidenced by the facile interconversion between different coordination modes. Proton transfer mechanisms can facilitate migration of hydroxide ions between the first and second coordination shells, with energy barriers as low as 3.0 kJ/mol [3]. This low barrier indicates that the coordination environment is highly dynamic, with frequent exchange of ligands between shells.

The calculated transition state for the dihydroxide to monohydroxide conversion reveals that the process involves concerted proton transfer from a second-shell water molecule to a first-shell hydroxide ion. This mechanism explains the coexistence of multiple coordination modes in aqueous solutions.

Structural Consequences of Hydration

The progressive hydration of strontium dihydroxide leads to systematic changes in bond lengths and coordination geometries. The average Sr-O distances to first-shell water molecules increase from 2.616 Å in pure hydrate complexes to 2.708 Å in tetrahydroxide systems [3]. Conversely, the Sr-O distances to second-shell waters decrease from 4.464 Å to 4.394 Å as the number of first-shell hydroxides increases.

These distance changes reflect the competing effects of electrostatic attraction and steric repulsion. The presence of negatively charged hydroxide ions in the first shell weakens the Sr-water interactions while strengthening the hydrogen bonding network that connects the first and second shells.

Energetic Implications

The energetic consequences of hydration are substantial, with the formation of strontium hydroxide complexes being consistently favorable compared to separate hydrated ions. The stabilization energy decreases systematically with increasing numbers of hydroxide ions: -32.4 kJ/mol for monohydroxide, -59.4 kJ/mol for dihydroxide, and -76.7 kJ/mol for trihydroxide formation [3].

However, the successive addition of hydroxide ions becomes progressively less favorable, with the addition of a fourth hydroxide ion being energetically unfavorable by +24.1 kJ/mol [3]. This trend indicates that tetrahydroxide species are unlikely to exist in aqueous solutions, consistent with the known basic rather than amphoteric behavior of strontium hydroxide.

Coordination ModeFirst Shell Sr-O_water (Å)Second Shell Sr-O_water (Å)Stabilization Energy (kJ/mol)
Hydrate2.6164.464Reference
Monohydroxide2.6214.409-32.4
Dihydroxide2.6344.401-59.4
Trihydroxide2.6684.394-76.7
Tetrahydroxide2.7084.397+24.1

The hydration effects demonstrate that accurate modeling of strontium dihydroxide requires explicit consideration of at least two solvation shells. The resulting structures exhibit realistic coordination geometries, complete hydrogen bonding networks, and energetic stabilities that are consistent with experimental observations of the moderate basicity and high aqueous solubility of strontium hydroxide compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

121.91109156 g/mol

Monoisotopic Mass

121.91109156 g/mol

Heavy Atom Count

3

UNII

EPK818UET5

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (98.1%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (10.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

18480-07-4

General Manufacturing Information

Plastics product manufacturing
Strontium hydroxide (Sr(OH)2): ACTIVE

Dates

Last modified: 08-15-2023

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